5-Hydroxymethylblasticidin S

Description

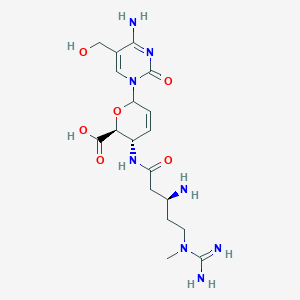

from Streptomyces setonii; structure given in first source

Properties

CAS No. |

123067-52-7 |

|---|---|

Molecular Formula |

C18H28N8O6 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(2S,3S)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3,6-dihydro-2H-pyran-2-carboxylic acid |

InChI |

InChI=1S/C18H28N8O6/c1-25(17(21)22)5-4-10(19)6-12(28)23-11-2-3-13(32-14(11)16(29)30)26-7-9(8-27)15(20)24-18(26)31/h2-3,7,10-11,13-14,27H,4-6,8,19H2,1H3,(H3,21,22)(H,23,28)(H,29,30)(H2,20,24,31)/t10-,11-,13?,14-/m0/s1 |

InChI Key |

MDTSQXWUAJPTCD-YOKAQCHCSA-N |

Isomeric SMILES |

CN(CC[C@@H](CC(=O)N[C@H]1C=CC(O[C@@H]1C(=O)O)N2C=C(C(=NC2=O)N)CO)N)C(=N)N |

Canonical SMILES |

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=C(C(=NC2=O)N)CO)N)C(=N)N |

Synonyms |

5-hydroxymethyl(blasticidin S) 5-hydroxymethylblasticidin S |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Blasticidin S: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Blasticidin S is a potent nucleoside antibiotic, originally isolated from Streptomyces griseochromogenes, that functions as a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3][4][5] Its robust and rapid action has made it a staple in molecular biology for the selection of genetically modified cells expressing resistance genes.[1][2][3] This guide provides a detailed examination of its mechanism of action, supported by structural data, biochemical assays, and experimental methodologies.

Primary Mechanism: Inhibition of Translation at the Peptidyl Transferase Center

Blasticidin S exerts its inhibitory effect by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the Peptidyl Transferase Center (PTC) on the large ribosomal subunit.[6][7][8] Unlike many other antibiotics that target the aminoacyl (A)-site of the PTC, Blasticidin S binds to the peptidyl (P)-site.[9][10][11][12]

The core mechanism involves the following key events:

-

P-Site Binding: Structural studies, including X-ray crystallography, have revealed that Blasticidin S lodges itself in the P-site of the large ribosomal subunit.[6][9][11][12] In the absence of tRNA, two molecules of Blasticidin S can occupy the site, mimicking the two cytosine residues of the conserved CCA tail of a P-site tRNA by forming base pairs with universally conserved guanine (B1146940) residues (G2251 and G2252 in E. coli) in the P-loop of the 23S rRNA.[11]

-

Deformation of P-site tRNA: When a peptidyl-tRNA is present in the P-site, a single Blasticidin S molecule binds and induces a significant conformational change.[9][11][13] It bends the 3'-CCA end of the P-site tRNA, pushing it towards the A-site.[9][11][13][14] This deformation is substantial, with the ribose-phosphate backbone of C75 of the P-site tRNA shifting by more than 7 Å.[9][11]

-

Inhibition of Peptide Bond Formation: By trapping the P-site tRNA in this deformed state, Blasticidin S sterically hinders the proper positioning of the incoming aminoacyl-tRNA in the A-site.[2][3][6] This interference inhibits the formation of a new peptide bond, a central step in polypeptide chain elongation.[1][3][15]

-

Potent Blockade of Translation Termination: The mechanism of peptidyl-tRNA hydrolysis by release factors (RFs) is mechanistically similar to peptide bond formation.[12] Blasticidin S is a particularly potent inhibitor of this process.[6][9][11] The distortion of the P-site tRNA prevents the release factor (e.g., RF1 in bacteria or eRF1 in eukaryotes) from correctly accommodating into the A-site and catalyzing the hydrolysis and release of the completed polypeptide chain.[6][9][12][16] Biochemical experiments have demonstrated that peptide release is inhibited at considerably lower concentrations of Blasticidin S than peptide bond formation, indicating it is a preferential inhibitor of translation termination.[6][9][11]

The overall effect is a halt in protein synthesis, leading to rapid cell death in susceptible organisms.[1][5]

Quantitative Data on Blasticidin S Activity

Blasticidin S is widely used as a selection agent, and its effective concentration varies significantly depending on the cell type.

| Organism/Cell Type | Selection Concentration Range (µg/mL) | Reference |

| Mammalian Cells | 2 - 10 | [4][17][18] |

| Yeast (Saccharomyces cerevisiae) | 25 - 300 | [17][19] |

| Escherichia coli | 25 - 100 (in low salt medium) | [4][17][18] |

Note: The optimal concentration for any given cell line must be determined empirically by performing a kill curve experiment.[17][20]

Biochemical assays provide more precise inhibitory values. For instance, in a rabbit reticulocyte lysate in vitro translation system, Blasticidin S was shown to inhibit the translation of a luciferase reporter mRNA.[21][22] While the exact IC50 value can vary between experiments, studies consistently show that Blasticidin S inhibits peptide release at significantly lower concentrations than it inhibits peptide bond formation.[6][12]

Experimental Protocols

The elucidation of Blasticidin S's mechanism has relied on several key experimental techniques.

In Vitro Translation Inhibition Assay

This assay measures the effect of a compound on protein synthesis using a cell-free system, such as rabbit reticulocyte lysate or an E. coli S30 extract.[21][23] A common readout is the expression of a reporter protein like luciferase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the cell-free extract, an energy source (ATP, GTP), amino acids, and a reporter mRNA (e.g., Firefly luciferase mRNA).[21]

-

Inhibitor Addition: Varying concentrations of Blasticidin S are added to the reaction mixtures. A negative control (e.g., DMSO) and a positive control (e.g., chloramphenicol) are included.[21][23]

-

Incubation: The reactions are incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for translation.[21]

-

Quantification: The reaction is stopped, and the amount of synthesized reporter protein is quantified. For luciferase, a lysis buffer and substrate are added, and the resulting luminescence is measured with a luminometer.[21]

-

Data Analysis: The reporter activity at each Blasticidin S concentration is normalized to the negative control to determine the extent of inhibition and calculate an IC50 value.

Ribosome-tRNA Filter Binding Assay

This biochemical technique is used to measure the binding affinity of a ligand (like a tRNA) to the ribosome. It was used to demonstrate that Blasticidin S stabilizes the binding of tRNA to the P-site at inhibitory concentrations.[9][11]

Methodology:

-

Labeling: A tRNA molecule (e.g., fMet-tRNAfMet) is radioactively labeled, typically with ³⁵S.[11]

-

Binding Reaction: A constant amount of labeled tRNA and mRNA is incubated with ribosomes in a series of reactions containing varying concentrations of Blasticidin S. The mixture is allowed to reach equilibrium.[11][24]

-

Filtration: Each reaction mixture is passed through a nitrocellulose filter under vacuum.[24] Ribosomes and any associated molecules (including the bound radioactive tRNA) are retained by the filter, while unbound radioactive tRNA passes through.[24]

-

Washing: The filter is washed with buffer to remove any non-specifically bound molecules.

-

Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter. This corresponds to the amount of tRNA bound to the ribosome.

-

Data Analysis: The amount of bound tRNA is plotted against the concentration of Blasticidin S to determine its effect on tRNA binding affinity.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques have been indispensable in visualizing the interaction between Blasticidin S and the ribosome at atomic or near-atomic resolution.

Methodology:

-

Complex Formation: A stable complex of the ribosome (e.g., bacterial 70S or mammalian 80S), relevant tRNAs, mRNA, and Blasticidin S is formed.[6][9][13]

-

Crystallization (for X-ray): The complex is crystallized under specific buffer conditions. This process can be lengthy and challenging.

-

Vitrification (for Cryo-EM): The complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice.[6]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam to generate diffraction patterns, or the vitrified sample is imaged in a transmission electron microscope to collect thousands of particle images.[13]

-

Structure Determination: The diffraction patterns or particle images are computationally processed to reconstruct a three-dimensional electron density map of the complex.

-

Model Building and Analysis: An atomic model is built into the electron density map, revealing the precise binding pocket of Blasticidin S and the conformational changes it induces in the ribosome and bound tRNAs.[6][9][11] These studies provided the definitive evidence for the bending of the P-site tRNA.[6][9][13]

Resistance Mechanisms

Cellular resistance to Blasticidin S is conferred by specific deaminase enzymes.[2][3][4]

-

bsr gene: Originally isolated from Bacillus cereus, it encodes a blasticidin S deaminase.[2][4]

-

BSD gene: Isolated from Aspergillus terreus, this gene also encodes a blasticidin S deaminase.[2][4]

Both enzymes catalyze the hydrolytic deamination of the cytosine ring of Blasticidin S, converting it into an inactive deaminohydroxy-blasticidin S derivative.[2][10][25] This modified compound can no longer bind effectively to the ribosomal P-site, rendering the cell resistant to the antibiotic's effects.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Blasticidin S - Wikipedia [en.wikipedia.org]

- 3. agscientific.com [agscientific.com]

- 4. invivogen.com [invivogen.com]

- 5. apexbt.com [apexbt.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. toku-e.com [toku-e.com]

- 11. umassmed.edu [umassmed.edu]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. Peptidyl transferase center - Wikipedia [en.wikipedia.org]

- 16. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. toku-e.com [toku-e.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Filter binding assay - Wikipedia [en.wikipedia.org]

- 25. Blasticidin S Solution, High Purity, SBR00022, Sigma-Aldrich [sigmaaldrich.com]

The Core Mechanism of Blasticidin S: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Blasticidin S is a potent nucleoside antibiotic, originally isolated from Streptomyces griseochromogenes, that functions as a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3][4][5] Its robust and rapid action has made it a staple in molecular biology for the selection of genetically modified cells expressing resistance genes.[1][2][3] This guide provides a detailed examination of its mechanism of action, supported by structural data, biochemical assays, and experimental methodologies.

Primary Mechanism: Inhibition of Translation at the Peptidyl Transferase Center

Blasticidin S exerts its inhibitory effect by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the Peptidyl Transferase Center (PTC) on the large ribosomal subunit.[6][7][8] Unlike many other antibiotics that target the aminoacyl (A)-site of the PTC, Blasticidin S binds to the peptidyl (P)-site.[9][10][11][12]

The core mechanism involves the following key events:

-

P-Site Binding: Structural studies, including X-ray crystallography, have revealed that Blasticidin S lodges itself in the P-site of the large ribosomal subunit.[6][9][11][12] In the absence of tRNA, two molecules of Blasticidin S can occupy the site, mimicking the two cytosine residues of the conserved CCA tail of a P-site tRNA by forming base pairs with universally conserved guanine residues (G2251 and G2252 in E. coli) in the P-loop of the 23S rRNA.[11]

-

Deformation of P-site tRNA: When a peptidyl-tRNA is present in the P-site, a single Blasticidin S molecule binds and induces a significant conformational change.[9][11][13] It bends the 3'-CCA end of the P-site tRNA, pushing it towards the A-site.[9][11][13][14] This deformation is substantial, with the ribose-phosphate backbone of C75 of the P-site tRNA shifting by more than 7 Å.[9][11]

-

Inhibition of Peptide Bond Formation: By trapping the P-site tRNA in this deformed state, Blasticidin S sterically hinders the proper positioning of the incoming aminoacyl-tRNA in the A-site.[2][3][6] This interference inhibits the formation of a new peptide bond, a central step in polypeptide chain elongation.[1][3][15]

-

Potent Blockade of Translation Termination: The mechanism of peptidyl-tRNA hydrolysis by release factors (RFs) is mechanistically similar to peptide bond formation.[12] Blasticidin S is a particularly potent inhibitor of this process.[6][9][11] The distortion of the P-site tRNA prevents the release factor (e.g., RF1 in bacteria or eRF1 in eukaryotes) from correctly accommodating into the A-site and catalyzing the hydrolysis and release of the completed polypeptide chain.[6][9][12][16] Biochemical experiments have demonstrated that peptide release is inhibited at considerably lower concentrations of Blasticidin S than peptide bond formation, indicating it is a preferential inhibitor of translation termination.[6][9][11]

The overall effect is a halt in protein synthesis, leading to rapid cell death in susceptible organisms.[1][5]

Quantitative Data on Blasticidin S Activity

Blasticidin S is widely used as a selection agent, and its effective concentration varies significantly depending on the cell type.

| Organism/Cell Type | Selection Concentration Range (µg/mL) | Reference |

| Mammalian Cells | 2 - 10 | [4][17][18] |

| Yeast (Saccharomyces cerevisiae) | 25 - 300 | [17][19] |

| Escherichia coli | 25 - 100 (in low salt medium) | [4][17][18] |

Note: The optimal concentration for any given cell line must be determined empirically by performing a kill curve experiment.[17][20]

Biochemical assays provide more precise inhibitory values. For instance, in a rabbit reticulocyte lysate in vitro translation system, Blasticidin S was shown to inhibit the translation of a luciferase reporter mRNA.[21][22] While the exact IC50 value can vary between experiments, studies consistently show that Blasticidin S inhibits peptide release at significantly lower concentrations than it inhibits peptide bond formation.[6][12]

Experimental Protocols

The elucidation of Blasticidin S's mechanism has relied on several key experimental techniques.

In Vitro Translation Inhibition Assay

This assay measures the effect of a compound on protein synthesis using a cell-free system, such as rabbit reticulocyte lysate or an E. coli S30 extract.[21][23] A common readout is the expression of a reporter protein like luciferase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the cell-free extract, an energy source (ATP, GTP), amino acids, and a reporter mRNA (e.g., Firefly luciferase mRNA).[21]

-

Inhibitor Addition: Varying concentrations of Blasticidin S are added to the reaction mixtures. A negative control (e.g., DMSO) and a positive control (e.g., chloramphenicol) are included.[21][23]

-

Incubation: The reactions are incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for translation.[21]

-

Quantification: The reaction is stopped, and the amount of synthesized reporter protein is quantified. For luciferase, a lysis buffer and substrate are added, and the resulting luminescence is measured with a luminometer.[21]

-

Data Analysis: The reporter activity at each Blasticidin S concentration is normalized to the negative control to determine the extent of inhibition and calculate an IC50 value.

Ribosome-tRNA Filter Binding Assay

This biochemical technique is used to measure the binding affinity of a ligand (like a tRNA) to the ribosome. It was used to demonstrate that Blasticidin S stabilizes the binding of tRNA to the P-site at inhibitory concentrations.[9][11]

Methodology:

-

Labeling: A tRNA molecule (e.g., fMet-tRNAfMet) is radioactively labeled, typically with ³⁵S.[11]

-

Binding Reaction: A constant amount of labeled tRNA and mRNA is incubated with ribosomes in a series of reactions containing varying concentrations of Blasticidin S. The mixture is allowed to reach equilibrium.[11][24]

-

Filtration: Each reaction mixture is passed through a nitrocellulose filter under vacuum.[24] Ribosomes and any associated molecules (including the bound radioactive tRNA) are retained by the filter, while unbound radioactive tRNA passes through.[24]

-

Washing: The filter is washed with buffer to remove any non-specifically bound molecules.

-

Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter. This corresponds to the amount of tRNA bound to the ribosome.

-

Data Analysis: The amount of bound tRNA is plotted against the concentration of Blasticidin S to determine its effect on tRNA binding affinity.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques have been indispensable in visualizing the interaction between Blasticidin S and the ribosome at atomic or near-atomic resolution.

Methodology:

-

Complex Formation: A stable complex of the ribosome (e.g., bacterial 70S or mammalian 80S), relevant tRNAs, mRNA, and Blasticidin S is formed.[6][9][13]

-

Crystallization (for X-ray): The complex is crystallized under specific buffer conditions. This process can be lengthy and challenging.

-

Vitrification (for Cryo-EM): The complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice.[6]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam to generate diffraction patterns, or the vitrified sample is imaged in a transmission electron microscope to collect thousands of particle images.[13]

-

Structure Determination: The diffraction patterns or particle images are computationally processed to reconstruct a three-dimensional electron density map of the complex.

-

Model Building and Analysis: An atomic model is built into the electron density map, revealing the precise binding pocket of Blasticidin S and the conformational changes it induces in the ribosome and bound tRNAs.[6][9][11] These studies provided the definitive evidence for the bending of the P-site tRNA.[6][9][13]

Resistance Mechanisms

Cellular resistance to Blasticidin S is conferred by specific deaminase enzymes.[2][3][4]

-

bsr gene: Originally isolated from Bacillus cereus, it encodes a blasticidin S deaminase.[2][4]

-

BSD gene: Isolated from Aspergillus terreus, this gene also encodes a blasticidin S deaminase.[2][4]

Both enzymes catalyze the hydrolytic deamination of the cytosine ring of Blasticidin S, converting it into an inactive deaminohydroxy-blasticidin S derivative.[2][10][25] This modified compound can no longer bind effectively to the ribosomal P-site, rendering the cell resistant to the antibiotic's effects.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Blasticidin S - Wikipedia [en.wikipedia.org]

- 3. agscientific.com [agscientific.com]

- 4. invivogen.com [invivogen.com]

- 5. apexbt.com [apexbt.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. toku-e.com [toku-e.com]

- 11. umassmed.edu [umassmed.edu]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. Peptidyl transferase center - Wikipedia [en.wikipedia.org]

- 16. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. toku-e.com [toku-e.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Filter binding assay - Wikipedia [en.wikipedia.org]

- 25. Blasticidin S Solution, High Purity, SBR00022, Sigma-Aldrich [sigmaaldrich.com]

Unveiling Blasticidin S: A Technical Guide to its Discovery, Origin, and Core Applications

A Note on Terminology: Initial searches for "5-Hydroxymethylblasticidin S" did not yield specific results for a compound with this exact name. This guide will focus on the well-documented antibiotic, Blasticidin S. It is plausible that "this compound" may be a novel, undocumented derivative or a misnomer. This document provides a comprehensive technical overview of Blasticidin S, which is likely the compound of interest.

Discovery and Origin

Blasticidin S is a potent nucleoside antibiotic that was discovered in the 1950s during a screening program in Japan aimed at identifying new agents to combat the rice blast fungus, Magnaporthe grisea (formerly Piricularia oryzae)[1][2]. This discovery marked a significant advancement in the development of agricultural fungicides.

The antibiotic is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces griseochromogenes[3][4][5][6][7]. As a member of the actinomycetes, this bacterium is a rich source of various bioactive compounds.

Biosynthesis of Blasticidin S

The biosynthesis of Blasticidin S is a complex process involving a dedicated gene cluster. The pathway begins with the formation of cytosylglucuronic acid (CGA) from UDP-glucuronic acid and cytosine[1]. The biosynthetic gene cluster from S. griseochromogenes has been cloned and sequenced, revealing a contiguous 20-kb section of DNA that defines the core pathway[8].

The key steps in the biosynthesis of the Blasticidin S core structure are catalyzed by a series of enzymes, including a radical S-adenosylmethionine (SAM) dehydratase, a transaminase, and an ATP-grasp ligase[9][10][11]. These enzymes work in concert to construct the unusual 2′,3′-unsaturated-4′-aminoacyl-4′-deoxyhexopyranose core of the molecule[9]. The pathway involves the formation of intermediates such as cytosinine and demethylblasticidin S[9][10].

Quantitative Data

Blasticidin S is widely used as a selective agent in molecular biology to establish stable cell lines expressing a resistance gene. The effective concentration varies depending on the cell type.

| Cell Type | Recommended Concentration Range (µg/mL) | Reference(s) |

| E. coli | 50 - 100 | [3][4][6][12] |

| Yeast (Saccharomyces cerevisiae) | 25 - 300 | [3][4][6][12] |

| Mammalian Cells | 2 - 10 | [4][6][7][13] |

| Chlamydomonas reinhardtii | 50 - 75 | [14] |

Experimental Protocols

Preparation and Storage of Blasticidin S Stock Solution

Materials:

-

Blasticidin S HCl powder[6]

-

Sterile, deionized water or 20 mM HEPES buffer (pH 7.2-7.5)[4]

-

Sterile microcentrifuge tubes

-

0.22 µm sterile filter

Protocol:

-

In a sterile environment, dissolve the Blasticidin S HCl powder in sterile water or HEPES buffer to a final concentration of 5-10 mg/mL[6][13][15][16].

-

Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container[16].

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles[4][6][13][15].

-

Store the aliquots at -20°C for long-term storage (stable for 6-8 weeks) or at 4°C for short-term storage (stable for 1-2 weeks)[6][13][15]. Protect from light[4].

Determination of Optimal Blasticidin S Concentration (Kill Curve)

To effectively select for resistant cells, it is crucial to first determine the minimum concentration of Blasticidin S that is lethal to the non-resistant parental cell line. This is achieved by generating a "kill curve".

Materials:

-

Parental cell line (sensitive to Blasticidin S)

-

Appropriate cell culture medium and plates (e.g., 24-well plate)

-

Blasticidin S stock solution

-

Incubator with appropriate conditions (e.g., 37°C, 5% CO₂)

Protocol for Mammalian Cells:

-

Seed the parental cells in a 24-well plate at a density that allows for several days of growth without reaching confluency (e.g., 5 x 10⁴ cells/well)[13][17]. Incubate overnight to allow for cell attachment[12][17][18].

-

Prepare a series of dilutions of Blasticidin S in the appropriate culture medium. A typical concentration range to test is 0, 2, 4, 6, 8, and 10 µg/mL[4][12][18].

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Blasticidin S, with one concentration per well.

-

Incubate the cells under their normal growth conditions.

-

Observe the cells daily and replenish the selective medium every 3-4 days[12][15][18].

-

Monitor cell viability over a period of 10-14 days[4][15][18]. The optimal concentration for selection is the lowest concentration that results in complete cell death of the parental cell line within this timeframe.

References

- 1. Blasticidin S - Wikipedia [en.wikipedia.org]

- 2. Semisynthetic blasticidin S ester derivatives show enhanced antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. glpbio.com [glpbio.com]

- 6. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. invivogen.com [invivogen.com]

- 8. The blasticidin S biosynthesis gene cluster from Streptomyces griseochromogenes: sequence analysis, organization, and initial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. agscientific.com [agscientific.com]

- 13. abo.com.pl [abo.com.pl]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. toku-e.com [toku-e.com]

- 16. Blasticidin S HCl | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]

- 18. Blasticidin S HCl | Thermo Fisher Scientific - CN [thermofisher.cn]

Unveiling Blasticidin S: A Technical Guide to its Discovery, Origin, and Core Applications

A Note on Terminology: Initial searches for "5-Hydroxymethylblasticidin S" did not yield specific results for a compound with this exact name. This guide will focus on the well-documented antibiotic, Blasticidin S. It is plausible that "this compound" may be a novel, undocumented derivative or a misnomer. This document provides a comprehensive technical overview of Blasticidin S, which is likely the compound of interest.

Discovery and Origin

Blasticidin S is a potent nucleoside antibiotic that was discovered in the 1950s during a screening program in Japan aimed at identifying new agents to combat the rice blast fungus, Magnaporthe grisea (formerly Piricularia oryzae)[1][2]. This discovery marked a significant advancement in the development of agricultural fungicides.

The antibiotic is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces griseochromogenes[3][4][5][6][7]. As a member of the actinomycetes, this bacterium is a rich source of various bioactive compounds.

Biosynthesis of Blasticidin S

The biosynthesis of Blasticidin S is a complex process involving a dedicated gene cluster. The pathway begins with the formation of cytosylglucuronic acid (CGA) from UDP-glucuronic acid and cytosine[1]. The biosynthetic gene cluster from S. griseochromogenes has been cloned and sequenced, revealing a contiguous 20-kb section of DNA that defines the core pathway[8].

The key steps in the biosynthesis of the Blasticidin S core structure are catalyzed by a series of enzymes, including a radical S-adenosylmethionine (SAM) dehydratase, a transaminase, and an ATP-grasp ligase[9][10][11]. These enzymes work in concert to construct the unusual 2′,3′-unsaturated-4′-aminoacyl-4′-deoxyhexopyranose core of the molecule[9]. The pathway involves the formation of intermediates such as cytosinine and demethylblasticidin S[9][10].

Quantitative Data

Blasticidin S is widely used as a selective agent in molecular biology to establish stable cell lines expressing a resistance gene. The effective concentration varies depending on the cell type.

| Cell Type | Recommended Concentration Range (µg/mL) | Reference(s) |

| E. coli | 50 - 100 | [3][4][6][12] |

| Yeast (Saccharomyces cerevisiae) | 25 - 300 | [3][4][6][12] |

| Mammalian Cells | 2 - 10 | [4][6][7][13] |

| Chlamydomonas reinhardtii | 50 - 75 | [14] |

Experimental Protocols

Preparation and Storage of Blasticidin S Stock Solution

Materials:

-

Blasticidin S HCl powder[6]

-

Sterile, deionized water or 20 mM HEPES buffer (pH 7.2-7.5)[4]

-

Sterile microcentrifuge tubes

-

0.22 µm sterile filter

Protocol:

-

In a sterile environment, dissolve the Blasticidin S HCl powder in sterile water or HEPES buffer to a final concentration of 5-10 mg/mL[6][13][15][16].

-

Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container[16].

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles[4][6][13][15].

-

Store the aliquots at -20°C for long-term storage (stable for 6-8 weeks) or at 4°C for short-term storage (stable for 1-2 weeks)[6][13][15]. Protect from light[4].

Determination of Optimal Blasticidin S Concentration (Kill Curve)

To effectively select for resistant cells, it is crucial to first determine the minimum concentration of Blasticidin S that is lethal to the non-resistant parental cell line. This is achieved by generating a "kill curve".

Materials:

-

Parental cell line (sensitive to Blasticidin S)

-

Appropriate cell culture medium and plates (e.g., 24-well plate)

-

Blasticidin S stock solution

-

Incubator with appropriate conditions (e.g., 37°C, 5% CO₂)

Protocol for Mammalian Cells:

-

Seed the parental cells in a 24-well plate at a density that allows for several days of growth without reaching confluency (e.g., 5 x 10⁴ cells/well)[13][17]. Incubate overnight to allow for cell attachment[12][17][18].

-

Prepare a series of dilutions of Blasticidin S in the appropriate culture medium. A typical concentration range to test is 0, 2, 4, 6, 8, and 10 µg/mL[4][12][18].

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Blasticidin S, with one concentration per well.

-

Incubate the cells under their normal growth conditions.

-

Observe the cells daily and replenish the selective medium every 3-4 days[12][15][18].

-

Monitor cell viability over a period of 10-14 days[4][15][18]. The optimal concentration for selection is the lowest concentration that results in complete cell death of the parental cell line within this timeframe.

References

- 1. Blasticidin S - Wikipedia [en.wikipedia.org]

- 2. Semisynthetic blasticidin S ester derivatives show enhanced antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. glpbio.com [glpbio.com]

- 6. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. invivogen.com [invivogen.com]

- 8. The blasticidin S biosynthesis gene cluster from Streptomyces griseochromogenes: sequence analysis, organization, and initial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. agscientific.com [agscientific.com]

- 13. abo.com.pl [abo.com.pl]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. toku-e.com [toku-e.com]

- 16. Blasticidin S HCl | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]

- 18. Blasticidin S HCl | Thermo Fisher Scientific - CN [thermofisher.cn]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of Blasticidin S and Its Analogs

This guide provides a comprehensive overview of the chemical structure of Blasticidin S, a potent peptidyl nucleoside antibiotic, and its various natural and semisynthetic analogs. It details its mechanism of action, biosynthetic pathway, and includes relevant quantitative data and experimental protocols for researchers in the field.

Core Chemical Structure of Blasticidin S

Blasticidin S, first isolated from Streptomyces griseochromogenes, is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] Its unique chemical architecture is comprised of three distinct moieties:

-

A Cytosine Base: A pyrimidine (B1678525) nucleobase.

-

A Pyranose Ring: A highly modified 2',3'-unsaturated-4'-aminoacyl-4'-deoxyhexopyranose core.[4][5]

-

A Peptide Side Chain: An N-methyl β-arginine residue linked to the pyranose ring.[1]

The IUPAC name for Blasticidin S is (2S,3S,6R)-3-{(3S)-3-Amino-5-[carbamimidoyl(methyl)amino]pentanamido}-6-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid.[1] Its chemical formula is C₁₇H₂₆N₈O₅, with a molar mass of 422.44 g/mol .[1]

Blasticidin S Analogs: Structural Variations

Several analogs of Blasticidin S have been identified from natural sources or created through semisynthesis to enhance potency and selectivity.

-

P10: A naturally occurring analog where the C6' carboxylic acid of the pyranose ring is replaced by a primary amide.[6] This modification is hypothesized to alter the charge state at physiological pH, leading to increased activity, particularly against Gram-negative bacteria.[6][7]

-

Demethylblasticidin S (DBS): A key biosynthetic precursor to Blasticidin S that lacks the N-methyl group on the β-arginine side chain.[4][5]

-

Ester and Amide Derivatives: Semisynthetic analogs have been created by modifying the C6' carboxylate into various esters and amides.[6][7] These modifications can increase activity against Gram-positive bacteria and improve the selectivity index for pathogenic bacteria over human cells.[6][7][8]

-

Cytomycin: Under basic conditions, Blasticidin S can undergo intramolecular cyclization between the guanidine (B92328) and primary amine groups to form cytomycin.[7]

-

Related Natural Products: Other related compounds, such as Arginomycin and Mildiomycin, share the cytosyl 2′,3′-unsaturated-4′-aminoacyl-4′-deoxyhexopyranose core but feature different side chains.[4]

Quantitative Data: Biological Activity

The modification of the Blasticidin S scaffold has a significant impact on its antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) and cytotoxicity (IC₅₀) data for Blasticidin S and its derivatives against various bacterial strains and human cell lines.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Blasticidin S and P10

| Organism | Strain | Blasticidin S (MIC) | P10 (MIC) | Reference |

| E. coli | > 128 | 16 | [9] | |

| S. aureus | 64 | 8 | [9] | |

| S. aureus | ATCC BAA-44 (MDR) | 128 | 64 | [9] |

| A. baumannii | Clinical Isolate | 128 | 8 | [9] |

| P. aeruginosa | Clinical Isolate | > 128 | 32 | [9] |

| K. pneumoniae | Clinical Isolate | > 128 | 32 | [9] |

MDR: Multi-drug resistant

Table 2: Activity of Semisynthetic Blasticidin S Amide Derivatives

| Compound | S. aureus (MIC, µM) | E. faecalis (VRE) (MIC, µM) | Human HEK293T (IC₅₀, µM) | Selectivity Index (IC₅₀/MIC S. aureus) | Reference |

| Blasticidin S (1) | 64 | >128 | 2.0 | 0.03 | [7] |

| P10 (2) | 16 | 64 | 1.8 | 0.11 | [7] |

| Amide Derivative 15 | 2 | 8 | 1.2 | 0.60 | [7] |

| Amide Derivative 19 | 4 | 8 | 2.5 | 0.63 | [7] |

VRE: Vancomycin-resistant Enterococcus

Mechanism of Action: Inhibition of Protein Synthesis

Blasticidin S exerts its cytotoxic effects by potently inhibiting the process of protein synthesis. Its mechanism is conserved across prokaryotes and eukaryotes.[1][10]

-

Binding Site: It binds to the peptidyl transferase center (PTC) within the P-site of the large ribosomal subunit.[2][9]

-

Inhibition of Peptide Bond Formation: By occupying this critical site, it directly interferes with peptide bond formation.[2][11]

-

Termination Inhibition: Blasticidin S is a particularly potent inhibitor of the translation termination step. It stabilizes a deformed conformation of the ribosome that prevents peptide release factors from hydrolyzing the peptidyl-tRNA bond.[9][12] This stalls the ribosome, leading to a halt in protein production and eventual cell death.[1]

References

- 1. Blasticidin S - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Forgotten Natural Products: Semisynthetic Development of Blasticidin S As an Antibiotic Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Semisynthetic blasticidin S ester derivatives show enhanced antibiotic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Blasticidin S | C17H26N8O5 | CID 170012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of Blasticidin S and Its Analogs

This guide provides a comprehensive overview of the chemical structure of Blasticidin S, a potent peptidyl nucleoside antibiotic, and its various natural and semisynthetic analogs. It details its mechanism of action, biosynthetic pathway, and includes relevant quantitative data and experimental protocols for researchers in the field.

Core Chemical Structure of Blasticidin S

Blasticidin S, first isolated from Streptomyces griseochromogenes, is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] Its unique chemical architecture is comprised of three distinct moieties:

-

A Cytosine Base: A pyrimidine nucleobase.

-

A Pyranose Ring: A highly modified 2',3'-unsaturated-4'-aminoacyl-4'-deoxyhexopyranose core.[4][5]

-

A Peptide Side Chain: An N-methyl β-arginine residue linked to the pyranose ring.[1]

The IUPAC name for Blasticidin S is (2S,3S,6R)-3-{(3S)-3-Amino-5-[carbamimidoyl(methyl)amino]pentanamido}-6-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid.[1] Its chemical formula is C₁₇H₂₆N₈O₅, with a molar mass of 422.44 g/mol .[1]

Blasticidin S Analogs: Structural Variations

Several analogs of Blasticidin S have been identified from natural sources or created through semisynthesis to enhance potency and selectivity.

-

P10: A naturally occurring analog where the C6' carboxylic acid of the pyranose ring is replaced by a primary amide.[6] This modification is hypothesized to alter the charge state at physiological pH, leading to increased activity, particularly against Gram-negative bacteria.[6][7]

-

Demethylblasticidin S (DBS): A key biosynthetic precursor to Blasticidin S that lacks the N-methyl group on the β-arginine side chain.[4][5]

-

Ester and Amide Derivatives: Semisynthetic analogs have been created by modifying the C6' carboxylate into various esters and amides.[6][7] These modifications can increase activity against Gram-positive bacteria and improve the selectivity index for pathogenic bacteria over human cells.[6][7][8]

-

Cytomycin: Under basic conditions, Blasticidin S can undergo intramolecular cyclization between the guanidine and primary amine groups to form cytomycin.[7]

-

Related Natural Products: Other related compounds, such as Arginomycin and Mildiomycin, share the cytosyl 2′,3′-unsaturated-4′-aminoacyl-4′-deoxyhexopyranose core but feature different side chains.[4]

Quantitative Data: Biological Activity

The modification of the Blasticidin S scaffold has a significant impact on its antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) and cytotoxicity (IC₅₀) data for Blasticidin S and its derivatives against various bacterial strains and human cell lines.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Blasticidin S and P10

| Organism | Strain | Blasticidin S (MIC) | P10 (MIC) | Reference |

| E. coli | > 128 | 16 | [9] | |

| S. aureus | 64 | 8 | [9] | |

| S. aureus | ATCC BAA-44 (MDR) | 128 | 64 | [9] |

| A. baumannii | Clinical Isolate | 128 | 8 | [9] |

| P. aeruginosa | Clinical Isolate | > 128 | 32 | [9] |

| K. pneumoniae | Clinical Isolate | > 128 | 32 | [9] |

MDR: Multi-drug resistant

Table 2: Activity of Semisynthetic Blasticidin S Amide Derivatives

| Compound | S. aureus (MIC, µM) | E. faecalis (VRE) (MIC, µM) | Human HEK293T (IC₅₀, µM) | Selectivity Index (IC₅₀/MIC S. aureus) | Reference |

| Blasticidin S (1) | 64 | >128 | 2.0 | 0.03 | [7] |

| P10 (2) | 16 | 64 | 1.8 | 0.11 | [7] |

| Amide Derivative 15 | 2 | 8 | 1.2 | 0.60 | [7] |

| Amide Derivative 19 | 4 | 8 | 2.5 | 0.63 | [7] |

VRE: Vancomycin-resistant Enterococcus

Mechanism of Action: Inhibition of Protein Synthesis

Blasticidin S exerts its cytotoxic effects by potently inhibiting the process of protein synthesis. Its mechanism is conserved across prokaryotes and eukaryotes.[1][10]

-

Binding Site: It binds to the peptidyl transferase center (PTC) within the P-site of the large ribosomal subunit.[2][9]

-

Inhibition of Peptide Bond Formation: By occupying this critical site, it directly interferes with peptide bond formation.[2][11]

-

Termination Inhibition: Blasticidin S is a particularly potent inhibitor of the translation termination step. It stabilizes a deformed conformation of the ribosome that prevents peptide release factors from hydrolyzing the peptidyl-tRNA bond.[9][12] This stalls the ribosome, leading to a halt in protein production and eventual cell death.[1]

References

- 1. Blasticidin S - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Forgotten Natural Products: Semisynthetic Development of Blasticidin S As an Antibiotic Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Semisynthetic blasticidin S ester derivatives show enhanced antibiotic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Blasticidin S | C17H26N8O5 | CID 170012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Blasticidin S in Ribosomal Translation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blasticidin S (BlaS) is a potent nucleoside antibiotic that effectively halts protein synthesis in both prokaryotic and eukaryotic cells.[1] Its utility extends from a selection agent in molecular biology to a valuable tool for dissecting the mechanics of the ribosome. This technical guide provides an in-depth exploration of the molecular mechanism by which Blasticidin S inhibits ribosomal translation. We will detail its unique mode of action, present quantitative inhibitory data, describe key experimental protocols for its study, and provide visual diagrams to elucidate the complex interactions at the heart of its function.

The Primary Target: The Ribosomal P-site

Unlike many antibiotics that target the A-site of the peptidyl transferase center (PTC) on the large ribosomal subunit, Blasticidin S exerts its effect by binding to the P-site.[2][3] Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed that BlaS occupies the P-site of the large subunit, where it interacts with the universally conserved P-loop of the ribosomal RNA.[2][3][4]

The Core Inhibitory Mechanism: Trapping a Deformed tRNA

The inhibitory action of Blasticidin S is not due to simple competitive blocking of the P-site. Instead, it employs a unique and elegant mechanism: it actively distorts the conformation of the tRNA molecule already occupying the P-site.

Upon binding, Blasticidin S intercalates within the 3'-CCA tail of the P-site tRNA, causing a significant conformational change.[5] It physically bends the terminus of the P-site tRNA towards the A-site.[2][6][7] This stabilization of a non-productive, deformed tRNA conformation is the cornerstone of its inhibitory power, effectively jamming the ribosome at a critical stage.[2][7]

Preferential Inhibition of Translation Termination

The most profound effect of the Blasticidin S-induced tRNA distortion is the potent inhibition of translation termination.[8] During termination, protein release factors (RFs in prokaryotes, eRFs in eukaryotes) recognize a stop codon in the A-site and catalyze the hydrolysis of the completed polypeptide chain from the P-site tRNA.[9]

Blasticidin S interferes with this process by preventing the proper accommodation of the release factor's catalytic domain (e.g., the GGQ motif of eRF1) into the peptidyl transferase center.[4][10] The bent P-site tRNA physically obstructs the A-site, impeding the release factor and thereby preventing peptidyl-tRNA hydrolysis.[11] Consequently, the completed protein remains tethered to the ribosome, and the ribosome cannot be recycled for further rounds of translation.

Secondary Inhibition of Peptide Bond Formation

While translation termination is the primary target, Blasticidin S also inhibits the elongation cycle, albeit to a lesser extent.[2][7] The mechanism is similar: the deformed P-site tRNA sterically hinders the incoming aminoacyl-tRNA from properly binding to the A-site.[11] This slows down peptide bond formation. However, biochemical studies consistently show that translation termination is inhibited at significantly lower concentrations of Blasticidin S than peptide bond formation, highlighting termination as its preferred mode of action.[4][11]

Quantitative Inhibition Data

The differential effect of Blasticidin S on termination versus elongation is reflected in its inhibition constants.

| Parameter | System | Value | Reference |

| Ki (competitive) | E. coli cell-free (vs. Puromycin) | 2 x 10⁻⁷ M (200 nM) | [8] |

| IC₅₀ (overall translation) | Rabbit Reticulocyte Lysate | ~50-100 nM | [5][7] |

| Effective Concentration | Mammalian Peptide Release Assay | Strong inhibition at 800 nM | [7] |

Note: IC₅₀ values can vary based on the specific in vitro system and conditions used.

Key Experimental Protocols

The mechanism of Blasticidin S has been elucidated through several key experimental techniques. Below are detailed methodologies for these assays.

In Vitro Translation Inhibition Assay (Luciferase Reporter)

This assay measures the overall inhibition of protein synthesis by quantifying the production of a reporter protein.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mix on ice. For a 10 µL reaction, combine:

-

Rabbit Reticulocyte Lysate (RRL) (e.g., 7 µL).

-

Nuclease-free water.

-

Amino acid mixture (minus methionine).

-

RNase inhibitor.

-

100 ng of Firefly Luciferase mRNA template.[5]

-

-

Inhibitor Addition: Add Blasticidin S to the reaction tubes at a range of final concentrations (e.g., 1 nM to 100 µM). Include a no-inhibitor control (vehicle only).

-

Initiation: Transfer the tubes to a 30°C incubator and incubate for 30-60 minutes to allow translation to proceed.[5]

-

Lysis & Measurement: Stop the reaction by adding 30-50 µL of a suitable luciferase lysis buffer.[5]

-

Quantification: Transfer the lysate to a luminometer-compatible plate. Add the luciferase assay substrate according to the manufacturer's protocol and immediately measure the luminescence.

-

Analysis: Normalize the luminescence values to the no-inhibitor control. Plot the normalized activity against the logarithm of Blasticidin S concentration to determine the IC₅₀ value.

Peptide Release Assay

This assay specifically measures the inhibition of translation termination.

Protocol:

-

Prepare Pre-Termination Complexes (PreTCs):

-

Set up a larger-scale RRL in vitro translation reaction as described above, using an mRNA template encoding a specific peptide (e.g., 3xFLAG-tagged) followed by a stop codon.[7]

-

Include [³⁵S]-methionine in the reaction mix to radiolabel the nascent peptide.[7]

-

Incubate for ~20 minutes at 30°C to allow ribosomes to translate and stall at the stop codon, forming PreTCs.[5]

-

-

Purify PreTCs: Purify the stalled ribosome complexes from the reaction mixture, typically by pelleting through a sucrose (B13894) cushion. Resuspend the purified PreTCs in a suitable reaction buffer.

-

Release Reaction:

-

Aliquot the purified PreTCs into separate reaction tubes.

-

Add varying concentrations of Blasticidin S and pre-incubate for a short period.

-

Initiate the release reaction by adding a mixture of purified eukaryotic release factors (e.g., eRF1 and eRF3-GTP).

-

-

Analysis of Release:

-

After a defined time (e.g., 10 minutes), quench the reaction (e.g., with cold trichloroacetic acid or by adding loading dye for gel analysis).[12]

-

Separate the released, free [³⁵S]-peptide from the ribosome-bound [³⁵S]-peptidyl-tRNA using SDS-PAGE and visualize by autoradiography.[7]

-

Quantify the band intensities for the free peptide and the peptidyl-tRNA. Calculate the percentage of peptide release for each Blasticidin S concentration.

-

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-BlaS Complexes

This structural biology technique provides high-resolution images of the Blasticidin S-ribosome complex, revealing the molecular interactions.

Methodology Overview:

-

Complex Formation: Incubate purified, active ribosomes (e.g., from E. coli or mammalian sources) with a saturating concentration of Blasticidin S. A specific tRNA may also be included to trap the inhibited state.

-

Grid Preparation: Apply a small volume (~3 µL) of the ribosome-BlaS complex solution to a cryo-EM grid.[13] The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: Transfer the frozen grid to a transmission electron microscope (TEM) equipped with a cryo-stage. Collect a large dataset of high-magnification images (micrographs) of the randomly oriented ribosome particles using a direct electron detector.[1]

-

Image Processing:

-

Particle Picking: Computationally identify and extract individual ribosome particle images from the micrographs.

-

2D Classification: Group particles with similar views to assess sample quality and heterogeneity.

-

3D Reconstruction: Align and average the 2D class averages to generate an initial 3D map of the ribosome-BlaS complex.

-

3D Refinement: Iteratively refine the particle alignments and the 3D map to achieve the highest possible resolution using software like RELION or M.[1][14]

-

-

Model Building and Analysis: Fit atomic models of the ribosome, tRNA, and Blasticidin S into the final high-resolution cryo-EM density map to analyze the specific molecular contacts and conformational changes.

Conclusion and Implications

Blasticidin S inhibits ribosomal translation through a sophisticated mechanism that involves binding to the ribosomal P-site and inducing a non-productive, deformed conformation of the P-site tRNA. This action primarily and potently blocks the termination phase of protein synthesis by preventing release factor-mediated hydrolysis of the nascent polypeptide. Its secondary effect is a modest inhibition of peptide bond formation during elongation. The detailed understanding of this mechanism, supported by robust quantitative and structural data, provides a clear picture of its efficacy. For researchers and drug developers, Blasticidin S serves not only as a critical tool for studying ribosome function but also as a model for a unique inhibitory strategy, offering insights that could inform the design of novel therapeutics targeting the termination phase of protein synthesis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic studies on ribosomal peptidyltransferase. The behaviour of the inhibitor blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. journals.asm.org [journals.asm.org]

- 14. mbexc.de [mbexc.de]

The Core Mechanism of Blasticidin S in Ribosomal Translation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blasticidin S (BlaS) is a potent nucleoside antibiotic that effectively halts protein synthesis in both prokaryotic and eukaryotic cells.[1] Its utility extends from a selection agent in molecular biology to a valuable tool for dissecting the mechanics of the ribosome. This technical guide provides an in-depth exploration of the molecular mechanism by which Blasticidin S inhibits ribosomal translation. We will detail its unique mode of action, present quantitative inhibitory data, describe key experimental protocols for its study, and provide visual diagrams to elucidate the complex interactions at the heart of its function.

The Primary Target: The Ribosomal P-site

Unlike many antibiotics that target the A-site of the peptidyl transferase center (PTC) on the large ribosomal subunit, Blasticidin S exerts its effect by binding to the P-site.[2][3] Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed that BlaS occupies the P-site of the large subunit, where it interacts with the universally conserved P-loop of the ribosomal RNA.[2][3][4]

The Core Inhibitory Mechanism: Trapping a Deformed tRNA

The inhibitory action of Blasticidin S is not due to simple competitive blocking of the P-site. Instead, it employs a unique and elegant mechanism: it actively distorts the conformation of the tRNA molecule already occupying the P-site.

Upon binding, Blasticidin S intercalates within the 3'-CCA tail of the P-site tRNA, causing a significant conformational change.[5] It physically bends the terminus of the P-site tRNA towards the A-site.[2][6][7] This stabilization of a non-productive, deformed tRNA conformation is the cornerstone of its inhibitory power, effectively jamming the ribosome at a critical stage.[2][7]

Preferential Inhibition of Translation Termination

The most profound effect of the Blasticidin S-induced tRNA distortion is the potent inhibition of translation termination.[8] During termination, protein release factors (RFs in prokaryotes, eRFs in eukaryotes) recognize a stop codon in the A-site and catalyze the hydrolysis of the completed polypeptide chain from the P-site tRNA.[9]

Blasticidin S interferes with this process by preventing the proper accommodation of the release factor's catalytic domain (e.g., the GGQ motif of eRF1) into the peptidyl transferase center.[4][10] The bent P-site tRNA physically obstructs the A-site, impeding the release factor and thereby preventing peptidyl-tRNA hydrolysis.[11] Consequently, the completed protein remains tethered to the ribosome, and the ribosome cannot be recycled for further rounds of translation.

Secondary Inhibition of Peptide Bond Formation

While translation termination is the primary target, Blasticidin S also inhibits the elongation cycle, albeit to a lesser extent.[2][7] The mechanism is similar: the deformed P-site tRNA sterically hinders the incoming aminoacyl-tRNA from properly binding to the A-site.[11] This slows down peptide bond formation. However, biochemical studies consistently show that translation termination is inhibited at significantly lower concentrations of Blasticidin S than peptide bond formation, highlighting termination as its preferred mode of action.[4][11]

Quantitative Inhibition Data

The differential effect of Blasticidin S on termination versus elongation is reflected in its inhibition constants.

| Parameter | System | Value | Reference |

| Ki (competitive) | E. coli cell-free (vs. Puromycin) | 2 x 10⁻⁷ M (200 nM) | [8] |

| IC₅₀ (overall translation) | Rabbit Reticulocyte Lysate | ~50-100 nM | [5][7] |

| Effective Concentration | Mammalian Peptide Release Assay | Strong inhibition at 800 nM | [7] |

Note: IC₅₀ values can vary based on the specific in vitro system and conditions used.

Key Experimental Protocols

The mechanism of Blasticidin S has been elucidated through several key experimental techniques. Below are detailed methodologies for these assays.

In Vitro Translation Inhibition Assay (Luciferase Reporter)

This assay measures the overall inhibition of protein synthesis by quantifying the production of a reporter protein.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mix on ice. For a 10 µL reaction, combine:

-

Rabbit Reticulocyte Lysate (RRL) (e.g., 7 µL).

-

Nuclease-free water.

-

Amino acid mixture (minus methionine).

-

RNase inhibitor.

-

100 ng of Firefly Luciferase mRNA template.[5]

-

-

Inhibitor Addition: Add Blasticidin S to the reaction tubes at a range of final concentrations (e.g., 1 nM to 100 µM). Include a no-inhibitor control (vehicle only).

-

Initiation: Transfer the tubes to a 30°C incubator and incubate for 30-60 minutes to allow translation to proceed.[5]

-

Lysis & Measurement: Stop the reaction by adding 30-50 µL of a suitable luciferase lysis buffer.[5]

-

Quantification: Transfer the lysate to a luminometer-compatible plate. Add the luciferase assay substrate according to the manufacturer's protocol and immediately measure the luminescence.

-

Analysis: Normalize the luminescence values to the no-inhibitor control. Plot the normalized activity against the logarithm of Blasticidin S concentration to determine the IC₅₀ value.

Peptide Release Assay

This assay specifically measures the inhibition of translation termination.

Protocol:

-

Prepare Pre-Termination Complexes (PreTCs):

-

Set up a larger-scale RRL in vitro translation reaction as described above, using an mRNA template encoding a specific peptide (e.g., 3xFLAG-tagged) followed by a stop codon.[7]

-

Include [³⁵S]-methionine in the reaction mix to radiolabel the nascent peptide.[7]

-

Incubate for ~20 minutes at 30°C to allow ribosomes to translate and stall at the stop codon, forming PreTCs.[5]

-

-

Purify PreTCs: Purify the stalled ribosome complexes from the reaction mixture, typically by pelleting through a sucrose cushion. Resuspend the purified PreTCs in a suitable reaction buffer.

-

Release Reaction:

-

Aliquot the purified PreTCs into separate reaction tubes.

-

Add varying concentrations of Blasticidin S and pre-incubate for a short period.

-

Initiate the release reaction by adding a mixture of purified eukaryotic release factors (e.g., eRF1 and eRF3-GTP).

-

-

Analysis of Release:

-

After a defined time (e.g., 10 minutes), quench the reaction (e.g., with cold trichloroacetic acid or by adding loading dye for gel analysis).[12]

-

Separate the released, free [³⁵S]-peptide from the ribosome-bound [³⁵S]-peptidyl-tRNA using SDS-PAGE and visualize by autoradiography.[7]

-

Quantify the band intensities for the free peptide and the peptidyl-tRNA. Calculate the percentage of peptide release for each Blasticidin S concentration.

-

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-BlaS Complexes

This structural biology technique provides high-resolution images of the Blasticidin S-ribosome complex, revealing the molecular interactions.

Methodology Overview:

-

Complex Formation: Incubate purified, active ribosomes (e.g., from E. coli or mammalian sources) with a saturating concentration of Blasticidin S. A specific tRNA may also be included to trap the inhibited state.

-

Grid Preparation: Apply a small volume (~3 µL) of the ribosome-BlaS complex solution to a cryo-EM grid.[13] The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: Transfer the frozen grid to a transmission electron microscope (TEM) equipped with a cryo-stage. Collect a large dataset of high-magnification images (micrographs) of the randomly oriented ribosome particles using a direct electron detector.[1]

-

Image Processing:

-

Particle Picking: Computationally identify and extract individual ribosome particle images from the micrographs.

-

2D Classification: Group particles with similar views to assess sample quality and heterogeneity.

-

3D Reconstruction: Align and average the 2D class averages to generate an initial 3D map of the ribosome-BlaS complex.

-

3D Refinement: Iteratively refine the particle alignments and the 3D map to achieve the highest possible resolution using software like RELION or M.[1][14]

-

-

Model Building and Analysis: Fit atomic models of the ribosome, tRNA, and Blasticidin S into the final high-resolution cryo-EM density map to analyze the specific molecular contacts and conformational changes.

Conclusion and Implications

Blasticidin S inhibits ribosomal translation through a sophisticated mechanism that involves binding to the ribosomal P-site and inducing a non-productive, deformed conformation of the P-site tRNA. This action primarily and potently blocks the termination phase of protein synthesis by preventing release factor-mediated hydrolysis of the nascent polypeptide. Its secondary effect is a modest inhibition of peptide bond formation during elongation. The detailed understanding of this mechanism, supported by robust quantitative and structural data, provides a clear picture of its efficacy. For researchers and drug developers, Blasticidin S serves not only as a critical tool for studying ribosome function but also as a model for a unique inhibitory strategy, offering insights that could inform the design of novel therapeutics targeting the termination phase of protein synthesis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic studies on ribosomal peptidyltransferase. The behaviour of the inhibitor blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. journals.asm.org [journals.asm.org]

- 14. mbexc.de [mbexc.de]

An In-depth Technical Guide to the Biosynthesis of Blasticidin S in Streptomyces griseochromogenes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Blasticidin S is a potent peptidyl nucleoside antibiotic produced by the filamentous bacterium Streptomyces griseochromogenes.[1] It exhibits strong inhibitory activity against a broad spectrum of organisms, including fungi, bacteria, and eukaryotic cells, by targeting protein synthesis.[2][3] Specifically, Blasticidin S inhibits peptide bond formation and the termination of translation by binding to the P-site of the 50S ribosomal subunit.[2][4] This mechanism of action has led to its widespread use as a selection agent in molecular biology and as an agricultural fungicide, particularly against the rice blast fungus Pyricularia oryzae.[2][4]

The unique chemical structure of Blasticidin S, characterized by a cytosyl-glucuronic acid-derived pyranose core linked to an N-methyl-β-arginine moiety, is assembled through a complex and fascinating biosynthetic pathway.[1] This guide provides a comprehensive overview of the enzymatic steps and genetic architecture underlying Blasticidin S biosynthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes to aid researchers in understanding and potentially manipulating this important metabolic pathway.

The Blasticidin S Biosynthetic Pathway: An Overview

The biosynthesis of Blasticidin S is a multi-step process that utilizes precursors from primary metabolism, including cytidine (B196190) monophosphate (CMP), UDP-glucuronic acid, L-arginine, and L-leucine. The pathway proceeds through several key intermediates, including cytosylglucuronic acid (CGA), 3'-deoxy-4'-keto-CGA, cytosinine, and demethylblasticidin S (DBS).[2] The final steps involve the addition of a leucine (B10760876) moiety and a methyl group to complete the synthesis of the mature antibiotic.[2][5]

Figure 1: Overview of the Blasticidin S biosynthetic pathway.

The bls Biosynthetic Gene Cluster

The genes encoding the enzymes for Blasticidin S biosynthesis are clustered together in a contiguous 20 kbp region of the S. griseochromogenes chromosome.[1][6] This biosynthetic gene cluster (BGC), designated bls, contains 19 open reading frames.[6] The functions of several of these genes have been elucidated through heterologous expression and gene knockout studies.[1][4]

| Gene | Proposed Function of Encoded Protein |

| blsM | CMP hydrolase |

| blsD | Cytosylglucuronic acid synthase |

| blsE | Radical SAM dehydratase |

| blsH | Pyridoxal (B1214274) phosphate-dependent transaminase |

| blsI | ATP-grasp ligase |

| blsG | Arginine 2,3-aminomutase |

| blsK | tRNA-dependent leucyltransferase |

| blsL | Guanidino-N-methyltransferase |

| pepN | Leucyl aminopeptidase (B13392206) (located outside the main cluster) |

| blsF | Unknown function, not essential for biosynthesis |

Enzymology of Blasticidin S Biosynthesis

The biosynthesis of Blasticidin S is catalyzed by a series of enzymes with diverse catalytic mechanisms. This section details the function and available data for the key enzymes in the pathway.

Formation of Cytosylglucuronic Acid (CGA) by BlsM and BlsD

The initial step in the pathway is the formation of the nucleoside intermediate cytosylglucuronic acid (CGA). This is a two-step process catalyzed by BlsM and BlsD. BlsM, a CMP hydrolase, is proposed to generate free cytosine from CMP.[1] Subsequently, BlsD, a CGA synthase, catalyzes the condensation of cytosine with UDP-glucuronic acid to form CGA.[2][6]

Dehydration of CGA by the Radical SAM Dehydratase BlsE

BlsE is a radical S-adenosylmethionine (SAM) enzyme that catalyzes the dehydration of CGA to form the unstable intermediate 3'-deoxy-4'-keto-CGA.[2] This reaction is a key step in the modification of the pyranose ring.

| Enzyme | kcat (min⁻¹) | Km (µM) | kcat/Km (µM⁻¹min⁻¹) |

| BlsE | 1.62 | 1.93 | 0.84 |

Data obtained from in vitro characterization of the purified enzyme.

1. Heterologous Expression and Purification of BlsE:

-

The blsE gene is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3).

-

Cells are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Protein expression is induced with 0.2 mM IPTG, and the culture is incubated at 16°C for 16-20 hours.

-

Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication.

-

The His₆-tagged BlsE protein is purified from the cell-free extract by Ni-NTA affinity chromatography.

-

The purified protein is desalted and concentrated using ultrafiltration.

2. In Vitro Enzyme Assay for BlsE:

-

The assay is performed under anaerobic conditions in a glovebox.

-

A typical reaction mixture (100 µL) contains 50 mM Tris-HCl (pH 8.0), 200 µM CGA, 500 µM SAM, 2 mM DTT, and 10 µM purified BlsE.

-

The reaction is initiated by the addition of BlsE.

-

The reaction is incubated at 25°C for a specified time (e.g., 1 hour).

-

The reaction is quenched by the addition of an equal volume of methanol.

-

The product, 3'-deoxy-4'-keto-CGA, is analyzed by HPLC.

Figure 2: Experimental workflow for the characterization of BlsE.

Formation of Cytosinine by BlsH

BlsH is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme that catalyzes the conversion of 3'-deoxy-4'-keto-CGA to cytosinine.[2] This reaction involves a transamination and a dehydration step, leading to the formation of the unusual 2',3'-unsaturated-4'-aminopyranose core of Blasticidin S.[2]

Amide Bond Formation by the ATP-Grasp Ligase BlsI

BlsI is an ATP-grasp ligase that catalyzes the formation of an amide bond between the amino group of cytosinine and the carboxyl group of β-arginine to produce demethylblasticidin S (DBS).[2][7] β-arginine is synthesized from L-arginine by the arginine 2,3-aminomutase, BlsG.[1]

Late-Stage Tailoring Reactions: BlsK, BlsL, and PepN

The final steps in Blasticidin S biosynthesis involve a series of tailoring reactions:

-

BlsK: A tRNA-dependent leucyltransferase that attaches a leucine residue to the β-amino group of the arginine moiety of DBS, forming leucyl-DBS (LDBS).[5]

-

BlsL: A guanidino-N-methyltransferase that utilizes S-adenosylmethionine (SAM) as a methyl donor to methylate the guanidino group of the arginine moiety in LDBS, yielding leucyl-blasticidin S (LBS).[2]

-

PepN: A leucyl aminopeptidase that removes the N-terminal leucine from LBS to produce the mature Blasticidin S antibiotic.[2]

Quantitative Analysis of Blasticidin S Production

The production of Blasticidin S and its intermediates can be quantified from the fermentation broth of S. griseochromogenes using high-performance liquid chromatography (HPLC).

| Compound | Reported Yield/Titer | Reference |

| Demethylblasticidin S | 12.5-fold increase in heterologous host | [8] |

1. Sample Preparation:

-

Centrifuge the fermentation broth of S. griseochromogenes to remove cells.

-

Filter the supernatant through a 0.22 µm filter.

-

The filtered supernatant can be directly injected or further diluted with the mobile phase if necessary.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 275 nm.

-

Quantification: Blasticidin S concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of a Blasticidin S standard.

Genetic Manipulation of the Blasticidin S Pathway

The genetic tractability of Streptomyces allows for the manipulation of the bls gene cluster to study gene function, improve antibiotic titers, or generate novel analogues. Gene knockout is a common technique used to investigate the role of specific genes.

This protocol provides a general workflow for creating a targeted gene knockout in S. griseochromogenes.

1. Design and Construction of the CRISPR-Cas9 Plasmid:

-

Design a specific single-guide RNA (sgRNA) targeting the bls gene of interest.

-

Synthesize the sgRNA and clone it into a CRISPR-Cas9 vector suitable for Streptomyces (e.g., a vector containing the cas9 gene under a suitable promoter and the sgRNA expression cassette).

-

Construct a donor DNA template containing upstream and downstream homology arms flanking the target gene, with a selectable marker (e.g., an apramycin (B1230331) resistance gene) in between.

2. Transformation of S. griseochromogenes:

-

Introduce the CRISPR-Cas9 plasmid and the donor DNA into S. griseochromogenes protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or into spores via conjugation from an E. coli donor strain.

3. Selection of Mutants:

-

Plate the transformed protoplasts or conjugated spores on a selective medium containing the appropriate antibiotic to select for transformants that have integrated the donor DNA.

4. Verification of Gene Knockout:

-

Isolate genomic DNA from the putative mutants.

-

Confirm the gene knockout by PCR using primers flanking the target gene and by Sanger sequencing of the PCR product.

Figure 3: Workflow for CRISPR-Cas9 mediated gene knockout.

Conclusion